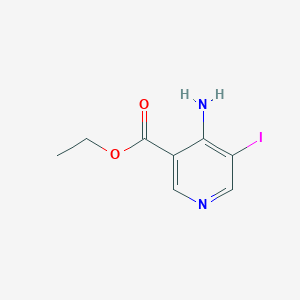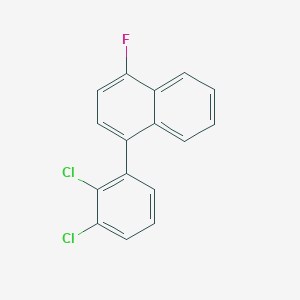
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dichlorophenyl)-4-fluoronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzene and 4-fluoronaphthalene as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperature, pressure, and the use of high-purity reagents. The reaction mixture is typically refluxed for several hours, followed by purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where palladium catalysts are used to form carbon-carbon bonds with other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: Although not widely used in medicine, its derivatives are explored for their potential as drug candidates. The presence of halogen atoms can enhance the compound’s binding affinity to biological targets.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. Researchers study its effects on various pathways to understand its potential therapeutic applications and toxicity.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene can be compared with other similar compounds such as:
2,3-Dichlorophenylpiperazine: This compound is used as an intermediate in the synthesis of pharmaceuticals like aripiprazole.
4-Fluoronaphthalene: While this compound shares the naphthalene ring and fluorine atom, it lacks the dichlorophenyl group, resulting in different chemical properties and reactivity.
1-(2,3-Dichlorophenyl)-2-nitroethane: This compound is another example of a dichlorophenyl derivative, used in the synthesis of various organic compounds. It differs in its functional groups and reactivity.
Eigenschaften
Molekularformel |
C16H9Cl2F |
|---|---|
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-9H |
InChI-Schlüssel |
WLKTWQGTEZSCJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


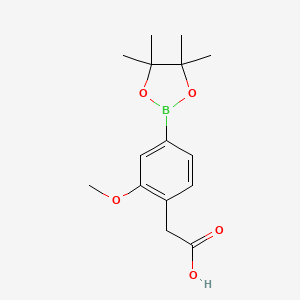

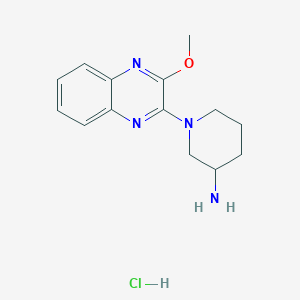



![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
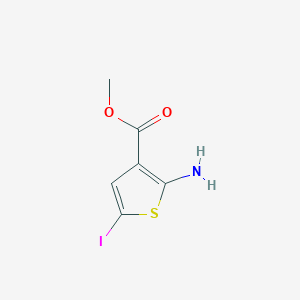
![Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-](/img/structure/B11840117.png)



